5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine
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Overview
Description
5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. . This compound features a 1,3,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom, along with a methoxyphenyl group and an ethylamine side chain.
Preparation Methods
The synthesis of 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like lipoxygenases, which are involved in the inflammatory response . The compound may also interfere with DNA synthesis and repair mechanisms, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar compounds to 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine include:
5-(4-Methoxyphenyl)-1H-indole: Known for its substrate-selective inhibition of lipoxygenase activity.
5-(4-Methoxyphenyl)-1H-imidazole: Exhibits similar inhibitory effects on lipoxygenase activity but with different potency.
2-(2-Phenylethyl)chromone: Another compound with antimicrobial properties, isolated from natural sources.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-9-5-2-8(3-6-9)4-7-10-13-14-11(12)16-10/h2-3,5-6H,4,7H2,1H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXMTWRMEHRPCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602734 |
Source
|
Record name | 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016749-64-6 |
Source
|
Record name | 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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